2-Amino-4-methylbenzophenone
Overview
Description
2-Amino-4-methylbenzophenone: is an organic compound with the molecular formula C₁₄H₁₃NO. It is a derivative of benzophenone, characterized by the presence of an amino group at the second position and a methyl group at the fourth position on the benzene ring. This compound is used as a starting reagent in various chemical syntheses and has applications in different fields of scientific research .
Scientific Research Applications
2-Amino-4-methylbenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules, including heterocyclic compounds and pharmaceuticals
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Safety and Hazards
2-Amino-4-methylbenzophenone may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn when handling this chemical .
Mechanism of Action
Target of Action
It has been used as a starting reagent in the synthesis of various compounds with antitumor activity .
Mode of Action
It’s known to be a starting reagent in the synthesis of compounds with antitumor activity . The interaction of these synthesized compounds with their targets leads to changes that inhibit tumor growth .
Biochemical Pathways
It’s known that the compounds synthesized using 2-amino-4-methylbenzophenone as a starting reagent can affect multiple tumor pathways .
Result of Action
Compounds synthesized using this compound as a starting reagent have shown strong antitumor activity against various cell lines .
Biochemical Analysis
Biochemical Properties
2-Amino-4-methylbenzophenone plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of quinoline derivatives . These interactions are crucial for the compound’s role in biochemical pathways, where it acts as a starting reagent in the synthesis of compounds like 4-phenyl-7-methyl-2-(2′-pyridyl)quinoline .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and gene expression. The compound’s impact on cellular metabolism is significant, as it can alter the metabolic flux and metabolite levels within cells . These effects are crucial for understanding the compound’s role in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with proteins and enzymes is essential for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its biochemical activity.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound’s targeting signals and post-translational modifications direct it to particular organelles, influencing its activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4-methylbenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2-amino-4-methylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products:
Oxidation: Nitro-2-amino-4-methylbenzophenone.
Reduction: 2-Amino-4-methylbenzyl alcohol.
Substitution: Various substituted benzophenone derivatives
Comparison with Similar Compounds
- 2-Aminobenzophenone
- 4-Aminobenzophenone
- 2′-Aminoacetophenone
- 4′-Aminoacetophenone
- 2-Amino-5-chlorobenzophenone
- 2-Amino-2′,5-dichlorobenzophenone
- 3′-Aminoacetophenone
- 4,4′-Diaminobenzophenone
- 2-Amino-5-nitrobenzophenone
- 4-Hydroxybenzophenone
Uniqueness: 2-Amino-4-methylbenzophenone is unique due to the presence of both an amino group and a methyl group on the benzene ring, which imparts distinct chemical reactivity and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2-amino-4-methylphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINYAGBOKBLJHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197778 | |
Record name | 2-Amino-4-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4937-62-6 | |
Record name | 2-Amino-4-methylbenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4937-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-methylbenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004937626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-methylbenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Amino-4-methylbenzophenone in the synthesis of the CCKB antagonist described in the research?
A1: this compound serves as a crucial starting material in the multi-step synthesis of the CCKB antagonist N-tert-butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide [(R)-1a] []. It undergoes a series of reactions, including coupling with diethyl 3-phosphono-2-(methoxyimino)propionic acid and subsequent cyclization, to form the core 3-amino-5-phenylbenzazepin-2-one moiety of the antagonist molecule [].
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